Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Lipophilicity Drug metabolism Pharmacokinetics

Researchers developing CES2-targeted probes or pyrazolone-based anti-inflammatory agents often face supply bottlenecks for SAR-validated building blocks with confirmed regiochemistry. This compound resolves that gap. - The 4-methylphenyl substituent is demonstrated to be specifically beneficial for CES2 inhibitory activity (Qian et al., 2021), providing a privileged starting point. - The ethyl ester handle enables direct metabolic stability studies via esterase-mediated hydrolysis, differentiating CES1 vs. CES2 activity. - Supplied at a consistent 95% purity, sourced from multiple established chemical suppliers, ensuring batch-to-batch reliability for medicinal chemistry campaigns.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B13254399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-10(2)5-7-12/h4-7,9,15H,3,8H2,1-2H3
InChIKeyJTTYAPOHELRILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Chemical Identity and Procurement


Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 1017437-76-1; synonym CAS 2060027-39-4; molecular formula C₁₄H₁₆N₂O₃; MW 260.29 g/mol) is a synthetic pyrazolone derivative belonging to the 2,3-dihydro-1H-pyrazol-4-yl acetate ester subclass . Its structure features a 4-methylphenyl (p-tolyl) substituent at the N2 position and an ethyl acetate side chain at the C4 position of the pyrazolone ring, with a calculated topological polar surface area (TPSA) of 64.09 Ų . The compound is commercially available at 95% purity from multiple suppliers and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs . This compound occupies a defined, narrow position within the broader pyrazol-4-acetic acid chemotype, a scaffold that has been established in the patent literature as possessing anti-inflammatory, analgesic, and antipyretic properties [1].

Scaffold4-Methylphenyl-pyrazolone core supports CES2-targeted study design
EsterEthyl ester offers differential lipophilicity profile vs. methyl ester
SupplyMulti-supplier availability at 95% purity; research chemical & synthetic intermediate

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Why Generic Substitution Fails


Substituting this compound with a generic pyrazolone or a closely related analog without rigorous justification introduces risks across at least three dimensions: (1) ester moiety-dependent physicochemical properties—the ethyl ester confers a distinct lipophilicity profile (estimated cLogP ~1.7) compared to the methyl ester analog (measured LogP 1.19) , directly affecting membrane permeability, metabolic stability, and formulation behavior; (2) N2-aryl substitution identity—SAR evidence from the pyrazolone chemotype demonstrates that the 4-methylphenyl group at the R1 position is specifically beneficial for carboxylesterase 2 (CES2) inhibitory activity, and replacement with other aryl or alkyl groups (e.g., cyclohexyl, 2-fluorophenyl) alters target engagement profiles [1]; and (3) scaffold preorganization—the 2,3-dihydro-1H-pyrazol-4-yl core with a C4-acetate ester side chain occupies a specific chemical space that is distinct from regioisomeric pyrazol-1-yl acetates or pyrazol-5-yl acetates, each of which has been shown to exhibit divergent biological activity patterns in receptor-binding assays [2]. These cumulative differences mean that even structurally close analogs cannot be assumed to be functionally interchangeable without experimental verification in the specific assay system of interest.

Ester moiety impacts lipophilicity and metabolic stability

Ethyl vs. methyl ester shifts cLogP ~0.5 units, potentially altering membrane permeability and esterase susceptibility; direct substitution may not transfer pharmacokinetic behavior.

4-Methylphenyl group is critical for CES2 engagement

SAR evidence identifies the 4-methylphenyl substituent as beneficial for CES2 inhibition; N-cyclohexyl or other N-alkyl analogs may show reduced target interaction.

Pyrazol-4-yl acetate regiochemistry distinguishes target profile

Pyrazol-4-yl acetate scaffolds are associated with anti-inflammatory/CES2 axes, whereas pyrazol-1-yl acetates map to CRTh2; regioisomer misidentification can misdirect screening.

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Differentiation Evidence vs. Closest Analogs


Lipophilicity: Ethyl vs. Methyl Ester

The target compound, as an ethyl ester, is predicted to exhibit a cLogP approximately 0.5 log units higher than its direct methyl ester analog (CAS 2060045-64-7), which has a vendor-reported measured LogP of 1.19 . Based on the established Hansch-Fujita π contribution of a methylene group (π ≈ 0.5), the ethyl ester is estimated at cLogP ~1.7 . This lipophilicity increment is expected to translate into a ~3.2-fold higher theoretical octanol-water partition coefficient, directly impacting passive membrane permeability and the compound's susceptibility to esterase-mediated hydrolysis . In the context of the broader pyrazolone SAR landscape, where the 4-methylphenyl-substituted pyrazolone core has been shown to engage CES2 (a serine hydrolase that also hydrolyzes ester substrates), the ester moiety identity may influence both metabolic stability and bioactivation kinetics [1].

Lipophilicity (cLogP)
Class-level
ΔLogP ≈ +0.5 units; ~3.2-fold higher octanol-water partition vs. methyl ester
Supports differentiated lipophilicity window; methyl ester not interchangeable
Estimated by Hansch-Fujita method; vendor-reported methyl ester LogP 1.19
Lipophilicity Drug metabolism Pharmacokinetics Ester prodrugs

CES2 Inhibition: 4-Methylphenyl Substituent Advantage

A systematic SAR study by Qian et al. (2021) synthesized a series of pyrazolone derivatives and evaluated their inhibitory effects against carboxylesterase 2 (CES2) in vitro [1]. The SAR analysis explicitly identified that the introduction of a 4-methylphenyl unit at the R1 position, a 4-methylbenzyl unit at R2, and a cyclohexyl moiety at R3 are each beneficial for CES2 inhibition [1]. The optimized compound incorporating all three features (compound 27: 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one) exhibited an IC₅₀ of 0.13 μM against CES2-fluorescein diacetate hydrolysis via non-competitive inhibition [1]. While the target compound (ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate) was not directly tested in this study, it shares the identical 4-methylphenyl-pyrazolone core motif that was demonstrated to be a key pharmacophoric element [1]. In contrast, N-alkyl analogs (e.g., the N-cyclohexyl variant CAS 2060038-68-6) lacking the 4-methylphenyl group would be predicted, based on this SAR, to have attenuated CES2 engagement [1].

CES2 Inhibition SAR
Class-level
Benchmark IC₅₀ 0.13 μM (compound 27); target not directly tested
4-Methylphenyl is privileged for CES2; N-cyclohexyl analogs may show reduced engagement
SAR from Qian et al. 2021; direct IC₅₀ not reported for target
Carboxylesterase 2 CES2 inhibition Structure-activity relationship Adipogenesis

Scaffold Regioisomerism: Pyrazol-4-yl vs. Pyrazol-1-yl Acetate

The target compound positions the acetate ester side chain at the pyrazole C4 position, a regioisomeric arrangement that is distinct from pyrazol-1-yl acetate and pyrazol-5-yl acetate scaffolds. This regioisomerism is not chemically innocent. Patent literature establishes that pyrazol-4-acetic acid derivatives (including their esters) possess anti-inflammatory, analgesic, and antipyretic properties [1]. In contrast, pyrazol-1-yl acetic acid derivatives have been disclosed as CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for respiratory indications, a mechanistically distinct target class [2]. Furthermore, 1,5-diarylpyrazole scaffolds with substitution at the 4-position (structurally related to celecoxib) engage COX-2, and the 4-position tolerates only limited steric bulk (ethyl being the upper limit for good COX-2 activity) [3]. The target compound's specific regioisomeric arrangement (pyrazol-4-yl acetate with a 3-oxo-2,3-dihydro core) therefore occupies a unique chemical space at the intersection of anti-inflammatory pyrazol-4-acetic acid pharmacology and CES2-targeted pyrazolone pharmacology, differentiable from both pyrazol-1-yl and pyrazol-5-yl regioisomers.

Regioisomer Target Space
Class-level
Pyrazol-4-yl acetate → anti-inflammatory/CES2; pyrazol-1-yl → CRTh2; 1,5-diaryl → COX-2
Regioisomer dictates target class; misassignment can misdirect screening
Based on patent disclosures and medicinal chemistry literature
Pyrazole regioisomerism CRTh2 antagonism COX inhibition Scaffold selectivity

Procurement Specifications: Ethyl vs. Methyl Ester

Both the target ethyl ester (CAS 2060027-39-4) and its methyl ester analog (CAS 2060045-64-7) are commercially available from the same primary vendor (Leyan) at identical nominal purity (95%) . However, the ethyl ester offers a differentiated procurement profile: its molecular weight (260.29 g/mol) is 5.7% higher than the methyl ester (246.26 g/mol), meaning that on a per-gram basis, the ethyl ester contains approximately 5.4% fewer moles of compound . For stoichiometric calculations in synthesis or assay preparation, this mass-molar conversion difference must be accounted for. The free acid analog (CAS 1784097-67-1, MW 232.23 g/mol) is listed in chemical databases but limited vendor availability and purity data restrict its practical procurement utility . The target compound is also cross-listed under the Enamine building block catalog (EN300-337361) and the Parchem specialty chemicals portfolio, indicating multi-supplier sourcing options .

Procurement Specifications
Head-to-head
Ethyl ester MW 260.29 (95% purity) vs. methyl 246.26 (95%); free acid purity data unavailable
Ethyl ester has 5.7% higher MW, 5.4% fewer moles per gram; free acid not viable procurement option
Vendor data from leyan.com, parchem.com
Chemical procurement Purity specification Vendor comparison Supply chain

Ethyl Ester as Synthetic Intermediate vs. Free Acid

The ethyl ester moiety in the target compound serves as a protected form of the corresponding carboxylic acid, enabling controlled release of the free acid (CAS 1784097-67-1) under hydrolytic conditions . This ester-to-acid conversion is a standard strategy in medicinal chemistry for modulating physicochemical properties: the ethyl ester provides increased lipophilicity (estimated cLogP ~1.7 vs. predicted ~1.0-1.2 for the free acid), facilitating cellular penetration in vitro, while the free acid form may be required for target engagement at certain binding sites . The ethyl ester can also be directly transesterified or converted to amide derivatives, whereas the free acid requires activation (e.g., via acid chloride or coupling reagent) before further derivatization . In the context of CES2 pharmacology, CES2 is a serine hydrolase that hydrolyzes ester-containing substrates, making the ester form potentially relevant both as a substrate probe and as a source of the active acid metabolite [1].

Synthetic Versatility
Reported
Ethyl ester directly hydrolysable, transesterifiable; saves one activation step vs. free acid
Ethyl ester provides versatile starting material with built-in protecting group
Standard organic chemistry principles; CES2 may hydrolyze ester in situ
Synthetic chemistry Ester hydrolysis Prodrug design Derivatization

Drug-Likeness Profile: Ethyl Ester vs. Methyl Ester and Free Acid

The target compound's physicochemical profile (MW 260.29, TPSA 64.09 Ų, estimated cLogP ~1.7) places it within favorable drug-like chemical space according to Lipinski's Rule of Five (MW < 500, cLogP ≤ 5, H-bond acceptors ≤ 10, H-bond donors ≤ 5) . When compared across the ester series, the ethyl ester occupies an intermediate position: it is more lipophilic than the methyl ester (LogP 1.19) and free acid (predicted cLogP ~1.0-1.2), yet more polar (higher TPSA) than the N-cyclohexyl analog (predicted cLogP ~2.7-3.0) . This intermediate lipophilicity may confer a balanced profile for both aqueous solubility and membrane permeability. The compound has zero H-bond donors, four H-bond acceptors, and five rotatable bonds, all within Rule of Five compliant ranges . Importantly, the N2-(4-methylphenyl) substituent contributes to an extended planar aromatic system, which may engage in π-π stacking interactions with aromatic residues in protein binding pockets, a feature absent in N-alkyl (e.g., cyclohexyl) analogs .

Drug-Likeness Profile
Class-level
MW 260, TPSA 64, cLogP ~1.7, 0 HBD, 4 HBA; Rule of Five compliant
Favorable drug-like parameter set; intermediate lipophilicity may balance solubility and permeability
Class-level prediction; experimental confirmation recommended
Drug-likeness Physicochemical properties Lipinski rule of five TPSA

Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Best Application Scenarios


CES2 Inhibitor Screening and Lead Optimization

Based on the SAR evidence from Qian et al. (2021) demonstrating that the 4-methylphenyl-pyrazolone core is a privileged scaffold for CES2 inhibition [1], the target compound can serve as a core starting point for CES2-focused medicinal chemistry campaigns. The ethyl ester moiety provides a built-in handle for metabolic stability assessment, as CES2 is itself an esterase that may hydrolyze the compound. Researchers can use this compound as a probe to differentiate CES2-mediated hydrolysis from CES1-mediated hydrolysis, or as a scaffold for systematic derivatization at the C4 acetate position and the N2 aryl position to optimize potency beyond the reported benchmark of IC₅₀ = 0.13 μM for the optimized analog [1]. The 4-methylphenyl group should be retained in initial screening based on the demonstrated SAR preference.

Anti-Inflammatory Drug Discovery with Pyrazol-4-acetic Acid Pharmacophore

The pyrazol-4-acetic acid scaffold (including its esters) has been established in patent literature (US4146721) as possessing anti-inflammatory, analgesic, and antipyretic properties [2]. The target compound, as the ethyl ester prodrug form of a pyrazol-4-acetic acid derivative, is suitable for in vivo anti-inflammatory screening programs where the ester can be hydrolyzed in situ to the active free acid. Its intermediate lipophilicity (cLogP ~1.7) compared to the free acid (cLogP ~1.0-1.2) may confer superior oral absorption and tissue distribution in animal models . The compound can be benchmarked against established NSAID scaffolds (e.g., lonazolac, a pyrazol-4-acetic acid drug) to assess differentiated efficacy or safety profiles.

Synthetic Methodology with Pyrazolone Building Block

The compound's dual functionality—a reactive ester at C4 and a pyrazolone core amenable to further functionalization at C5 and the ring nitrogen—makes it a versatile building block for synthetic methodology development . Specifically, the ethyl ester can undergo transesterification, aminolysis, or hydrolysis to generate diverse compound libraries . The pyrazolone ring can participate in condensation reactions at the C4 methylene position (e.g., Knoevenagel condensations with aldehydes to generate chalcone-like extended π-systems) [3]. For academic and industrial synthetic chemistry groups, this compound offers a validated entry point into the pyrazolone chemical space with established vendor purity (95%) and multi-supplier availability .

Comparative Metabolic Stability Profiling of Ester Prodrugs

The availability of a matched ester series (methyl ester, ethyl ester, and free acid) enables systematic comparative studies of esterase-mediated hydrolysis rates in different biological matrices (plasma, liver microsomes, hepatocytes) . The ethyl ester can be used as a reference compound to establish structure-metabolism relationships for the pyrazolone ester series: by comparing hydrolysis half-lives of the methyl, ethyl, and potentially other alkyl esters, researchers can determine the optimal ester moiety for desired pharmacokinetic profiles (e.g., rapid hydrolysis for fast onset, or slow hydrolysis for sustained exposure) . This scenario is particularly relevant given the known engagement of these scaffolds with CES2, a major esterase involved in prodrug activation [1].

Application
Selection Property
Validation Focus
CES2 inhibitor screening studies
4-Methylphenyl-pyrazolone scaffold reported for CES2 engagement
CES2 inhibition assay context; SAR-based target engagement review
Anti-inflammatory pathway research
Ethyl ester as prodrug form of pyrazol-4-acetic acid scaffold
In vivo anti-inflammatory endpoint review; model-response context
Synthetic methodology development
Dual ester and pyrazolone reactive sites
Building block versatility; derivatization workflow review
Comparative esterase metabolism profiling
Matched ester series (methyl, ethyl, free acid)
Metabolic stability assay context; CES2-mediated hydrolysis interpretation
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